1,2-Difluoro-3-methyl-4-nitrobenzene

Catalog No.
S865040
CAS No.
914348-35-9
M.F
C7H5F2NO2
M. Wt
173.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-3-methyl-4-nitrobenzene

CAS Number

914348-35-9

Product Name

1,2-Difluoro-3-methyl-4-nitrobenzene

IUPAC Name

1,2-difluoro-3-methyl-4-nitrobenzene

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3

InChI Key

ODMLBEQUDLHJMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1F)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
  • Origin: There is limited information available on the natural occurrence of 1,2-Difluoro-3-methyl-4-nitrobenzene. It is likely a synthetic compound, potentially derived from the nitration and fluorination of 3-methyltoluene [].
  • Significance: Research on 1,2-Difluoro-3-methyl-4-nitrobenzene is limited. However, due to the presence of functional groups like nitro (-NO2) and fluorine (-F), it might hold potential as a precursor for the synthesis of other valuable molecules in fields like pharmaceuticals or materials science.

Molecular Structure Analysis

The key features of 1,2-Difluoro-3-methyl-4-nitrobenzene's structure include:

  • A central benzene ring with alternating single and double bonds.
  • Two fluorine atoms attached to positions 1 and 2 of the benzene ring.
  • A methyl group (-CH3) attached at position 3.
  • A nitro group (-NO2) attached at position 4.

The presence of electron-withdrawing groups like the nitro and fluorine groups can affect the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions (EAS) [].


Chemical Reactions Analysis

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the nitro and fluorine groups can activate the benzene ring for reactions with electrophiles (electron-deficient species). For instance, it could react with halogens (Cl2, Br2) or strong acids (HNO3, H2SO4) to introduce new substituents on the ring []. (Balanced chemical equations will depend on the specific electrophile used).
  • Reduction: The nitro group can potentially be reduced to an amine group (-NH2) under appropriate conditions using reducing agents [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Aromatic nitro compounds tend to be solids due to their intermolecular forces.
  • Relatively high melting and boiling points: The presence of strong C-C and C-N bonds within the molecule suggests high energy requirements for phase changes.
  • Low solubility in water: The hydrophobic nature of the aromatic ring and the nitro group likely limits water solubility.
  • Moderate solubility in organic solvents: Aromatic nitro compounds often dissolve well in nonpolar organic solvents like dichloromethane or benzene.

As mentioned earlier, research on 1,2-Difluoro-3-methyl-4-nitrobenzene is limited. There is no documented information on its specific mechanism of action in any biological or chemical systems.

Due to the lack of specific research on 1,2-Difluoro-3-methyl-4-nitrobenzene, it's important to handle it with caution assuming similar properties to other aromatic nitro compounds. Potential hazards include:

  • Toxicity: Aromatic nitro compounds can be toxic if ingested or inhaled.
  • Flammability: Organic compounds with aromatic rings can be flammable.
  • Reactivity: The nitro group can be reactive with strong reducing agents, potentially leading to exothermic reactions.

XLogP3

2.3

Wikipedia

2,3-Difluoro-6-nitrotoluene

Dates

Modify: 2023-08-16

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